"5-Ethyl-2-pyridine Ethanol-d4" properties and uses
"5-Ethyl-2-pyridine Ethanol-d4" properties and uses
An In-Depth Technical Guide to 5-Ethyl-2-pyridine Ethanol-d4: Properties, Applications, and Analytical Methodologies
Introduction
In the landscape of modern drug development and bioanalysis, precision and accuracy are paramount. The demand for robust analytical methodologies has led to the widespread adoption of stable isotope-labeled (SIL) compounds as internal standards. Among these, 5-Ethyl-2-pyridine Ethanol-d4 stands out as a critical tool for researchers. This deuterated analog of 5-Ethyl-2-pyridineethanol serves as an ideal internal standard for mass spectrometry-based quantification, offering a way to navigate the complexities of biological matrices and instrumental variability.
This guide provides a comprehensive technical overview of 5-Ethyl-2-pyridine Ethanol-d4 for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, explores the fundamental principles behind its application as an internal standard, outlines its uses in various research contexts, and provides detailed experimental protocols. The narrative emphasizes the causality behind methodological choices, grounding every claim in authoritative scientific principles to ensure a trustworthy and expert-driven resource.
Part 1: Physicochemical Properties
5-Ethyl-2-pyridine Ethanol-d4 is the deuterated form of 5-Ethyl-2-pyridineethanol, where four hydrogen atoms on the ethanol moiety have been replaced with deuterium. This isotopic substitution results in a mass shift that is easily detectable by mass spectrometry, while preserving the chemical and chromatographic behavior of the parent compound.[1] The properties of both the deuterated standard and its non-deuterated analog are summarized below.
Table 1: Comparative Physicochemical Properties
| Property | 5-Ethyl-2-pyridine Ethanol-d4 | 5-Ethyl-2-pyridineethanol |
| CAS Number | 1189881-19-3[2] | 5223-06-3[3][4] |
| Molecular Formula | C₉H₉D₄NO[2][5] | C₉H₁₃NO[3][4] |
| Molecular Weight | 155.23 g/mol [2][5] | 151.21 g/mol [3][4] |
| IUPAC Name | 2-(5-ethylpyridin-2-yl)ethan-1,1,2,2-d4-1-ol[6] | 2-(5-ethyl-2-pyridinyl)ethanol[4] |
| Synonyms | (5'-Ethyl-2'-pyridinyl)-1,1,2,2-d4-ethanol[5] | 2-Hydroxyethyl-5-ethylpyridine[3][4] |
| Appearance | Light yellow solid or viscous liquid[3] | White to Straw Yellow Crystals or Viscous Liquid[7][8] |
| Melting Point | Not specified | 39-44 °C[8] |
| Boiling Point | Not specified | 127 °C (5 mmHg)[8] |
| Solubility | Soluble in organic solvents (Chloroform, Ethyl Acetate)[8] | Miscible with Methanol; Soluble in Dichloromethane[7] |
| Storage Conditions | 0-8 °C recommended; -20 °C for long-term[3][9] | Room temperature or 0-8 °C[3][8] |
Part 2: The Role of Deuterated Standards in Quantitative Analysis
Stable Isotope Labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry.[1][10] Their utility stems from being chemically identical to the analyte of interest, yet mass-distinct. This allows them to be added at the very beginning of a sample preparation workflow, co-eluting with the analyte during chromatography and experiencing the same ionization efficiencies and matrix effects.[11]
The Causality of Accuracy: Mitigating Matrix Effects
Biological matrices such as plasma or urine are incredibly complex, containing a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can cause unpredictable ion suppression or enhancement, leading to unreliable and inaccurate quantification.[11]
Because a SIL internal standard like 5-Ethyl-2-pyridine Ethanol-d4 has virtually identical physicochemical properties to the non-deuterated analyte, it is affected by the matrix in the exact same way.[1] By calculating the ratio of the analyte's signal to the internal standard's signal, any variability introduced during sample preparation or ionization is effectively normalized, resulting in a robust and accurate measurement.[11][12] This principle is a self-validating system; the consistency of the internal standard's signal across samples provides a real-time diagnostic for the quality of the analytical run.
Figure 1: Workflow for quantitative analysis using a SIL internal standard.
Strategic Deuterium Placement
The utility of a deuterated standard is contingent on the stability of its labels. Deuterium atoms must be placed on non-exchangeable positions within the molecule.[1] Placing them on heteroatoms like oxygen or nitrogen, or on carbons prone to enolization, can lead to back-exchange with protons from the solvent, compromising the standard's integrity.[1][13] The "-d4" designation on the ethanol side-chain of 5-Ethyl-2-pyridine Ethanol-d4 indicates stable labeling on carbon atoms, a critical design choice for a reliable internal standard.
Part 3: Core Applications and Research Uses
Primary Application: The Bioanalytical Internal Standard
The principal application of 5-Ethyl-2-pyridine Ethanol-d4 is as a high-fidelity internal standard for LC-MS/MS assays.[10] Its use is essential in regulated bioanalysis environments, including:
-
Drug Metabolism and Pharmacokinetics (DMPK): Accurately tracking the concentration of a drug and its metabolites in biological fluids over time is the cornerstone of DMPK studies.[10] Using a SIL standard ensures the reliability of these critical safety and efficacy assessments.
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic window, precise measurement of their concentration in a patient's blood is vital. Deuterated standards help achieve the necessary accuracy for dose adjustments.[12]
-
Clinical Diagnostics: Quantitative assays for biomarkers in blood and urine rely on SIL standards to ensure inter-laboratory consistency and diagnostic accuracy.[10]
Relevance in Pharmaceutical Synthesis and Research
The non-deuterated analog, 5-Ethyl-2-pyridineethanol, is a valuable building block in organic synthesis.[3][14] Its most prominent role is as a key intermediate in the synthesis of Pioglitazone , an oral antidiabetic agent of the thiazolidinedione class used to treat type 2 diabetes mellitus.[7][15] Pioglitazone functions as an insulin sensitizer, improving glycemic control.[7]
Given this role, 5-Ethyl-2-pyridine Ethanol-d4 is the ideal internal standard for quantifying both the intermediate itself during process development and for bioanalytical studies of Pioglitazone and its metabolites, where structural similarity is key for analytical tracking.
Figure 2: Role of 5-Ethyl-2-pyridineethanol in pharmaceutical synthesis.
Furthermore, the pyridine scaffold is common in many biologically active molecules. Research has been conducted on synthesizing analogs of 5-Ethyl-2-pyridineethanol to explore novel therapeutic properties, such as antimicrobial activities.[15][16] In such research, the deuterated standard would be invaluable for metabolism and pharmacokinetic profiling of these new chemical entities.
Part 4: Synthesis and Quality Control
Conceptual Synthesis Strategy
The synthesis of 5-Ethyl-2-pyridine Ethanol-d4 involves two key stages: the synthesis of the non-deuterated backbone and the introduction of the stable isotope labels. While specific manufacturing procedures are proprietary, a plausible approach would involve:
-
Synthesis of the Precursor: The non-deuterated 5-Ethyl-2-pyridineethanol is first synthesized. One documented method involves reacting (5-ethyl-2-pyridyl)ethanol with methanesulfonyl chloride in the presence of triethylamine.[17]
-
Deuterium Labeling: The introduction of deuterium onto the ethanol side-chain can be achieved through methods like reduction of a corresponding carboxylic acid or ester derivative with a deuterated reducing agent (e.g., lithium aluminum deuteride, LiAlD₄). This ensures the stable placement of four deuterium atoms.
Analytical Quality Control Protocol
To ensure its suitability as a quantitative standard, each batch of 5-Ethyl-2-pyridine Ethanol-d4 must undergo rigorous quality control.
Step-by-Step Verification Methodology:
-
Identity Confirmation:
-
Mass Spectrometry (MS): A high-resolution mass spectrum is acquired to confirm the exact mass of the molecule, verifying the incorporation of four deuterium atoms. The observed mass should correspond to the calculated mass of C₉H₉D₄NO.
-
NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is used to confirm the molecular structure and, crucially, to demonstrate the absence of signals from the positions where deuterium atoms have been substituted. This confirms the location of the labels.
-
-
Purity Assessment:
-
Chromatographic Purity (HPLC or GC): High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID) is used to determine the chemical purity. Purity levels should typically exceed 98% for use as an analytical standard.[3]
-
-
Isotopic Enrichment:
-
Mass Spectrometry (MS): The MS data is analyzed to determine the isotopic purity, which is the percentage of the compound that is fully deuterated (d4) versus partially deuterated (d1, d2, d3) or non-deuterated (d0). High isotopic enrichment is critical to prevent signal interference with the analyte.
-
Part 5: Experimental Protocol: Quantitative Analysis using LC-MS/MS
This section provides a representative workflow for the quantification of an analyte (e.g., a structurally similar drug) in human plasma using 5-Ethyl-2-pyridine Ethanol-d4 as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and the internal standard (IS), 5-Ethyl-2-pyridine Ethanol-d4, in methanol.
-
From the analyte stock solution, perform serial dilutions to create working solutions for calibration standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Prepare a working IS solution at a fixed concentration (e.g., 500 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibrators, quality controls, and unknowns) into a 96-well plate.
-
Add 20 µL of the IS working solution to every well except for the blank matrix samples. Vortex briefly.
-
Add 300 µL of acetonitrile to each well to precipitate plasma proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for analysis.
3. LC-MS/MS Instrumentation and Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor a specific precursor-to-product ion transition for the analyte and for the IS (e.g., for C₉H₉D₄NO, the precursor ion would be m/z 156.2).
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the IS for each sample.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Figure 3: Bioanalytical workflow using 5-Ethyl-2-pyridine Ethanol-d4.
Conclusion
5-Ethyl-2-pyridine Ethanol-d4 is more than a mere chemical reagent; it is an enabling tool for generating high-quality, reliable, and defensible data in scientific research and development. Its design as a stable isotope-labeled internal standard directly addresses fundamental challenges in bioanalysis, particularly the mitigation of matrix effects and system variability. By serving as a chemically identical but mass-shifted mimic of its non-deuterated counterpart—a key pharmaceutical intermediate—it provides an unparalleled level of confidence in quantitative LC-MS/MS assays. For any laboratory engaged in DMPK, clinical diagnostics, or the development of pyridine-containing therapeutics, a thorough understanding and proper implementation of 5-Ethyl-2-pyridine Ethanol-d4 is a cornerstone of scientific integrity and success.
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